REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:11].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:10][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([CH3:11])[C:2]=1[O:1][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:6]=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1C)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The reaction flask and the inorganic salts are washed with fresh acetonitrile
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a rotary evaporator
|
Type
|
WASH
|
Details
|
A diethyl ether solution of the residue is washed with 2×25 mL of 1N potassium hydroxide solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation through a short path apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=O)C=C(C1OCC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |